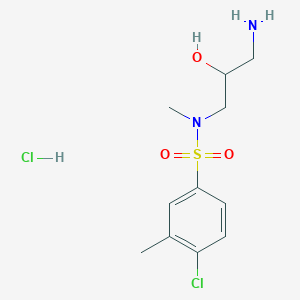

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

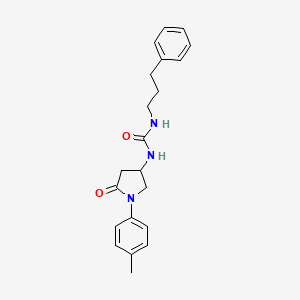

This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine for their antibacterial properties . The presence of the 3-amino-2-hydroxypropyl group could potentially give this compound unique properties compared to other sulfonamides.

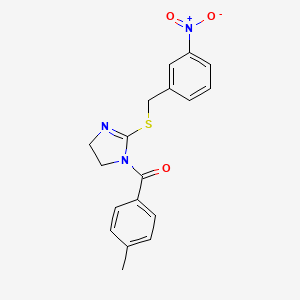

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzene ring substituted with a sulfonyl group and a chlorine atom, as well as a 3-amino-2-hydroxypropyl group attached to the nitrogen of the sulfonyl group .Chemical Reactions Analysis

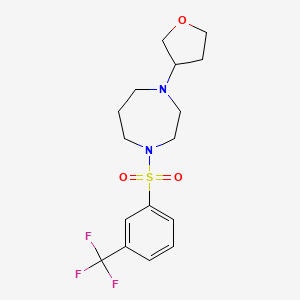

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and they can also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are generally soluble in organic solvents, and their solubility in water can be adjusted by modifying the substituents on the nitrogen .Wissenschaftliche Forschungsanwendungen

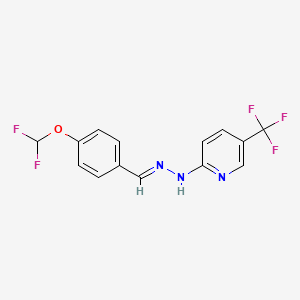

Antitumor Applications

Compounds from sulfonamide-focused libraries, including derivatives similar to N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride, have been evaluated for their potential antitumor activities. Two such compounds, identified as E7010 and E7070, were selected for their potent cell cycle inhibitory effects and have advanced to clinical trials. E7010 acts as an orally active antimitotic agent that disrupts tubulin polymerization, while E7070 represents a novel class of antiproliferative agents that cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. These findings underscore the therapeutic potential of sulfonamide derivatives in cancer treatment, highlighting their role in disrupting cellular proliferation pathways and inducing cell cycle arrest (Owa et al., 2002).

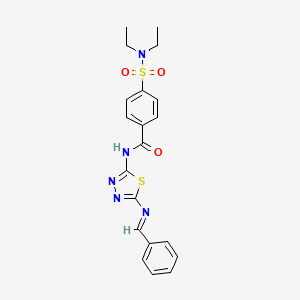

Antimicrobial Activity

Sulfonamide derivatives, including those structurally related to N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride, have been explored for their antimicrobial properties. A study on sulfonamide-derived compounds and their transition metal complexes reported that these molecules exhibited moderate to significant antibacterial activity against various bacterial strains and showed good antifungal activity against different fungal strains. This research suggests that sulfonamide derivatives can serve as effective antimicrobial agents, offering a basis for the development of new therapeutic options for bacterial and fungal infections (Chohan et al., 2009).

Synthesis and Biological Properties

The synthesis and biological evaluation of sulfonamide-derived compounds, including their transition metal complexes, have been extensively studied. These compounds, characterized by their unique structural properties, have been assessed for their antibacterial, antifungal, and cytotoxic activities. The research demonstrates the broad spectrum of biological activities exhibited by sulfonamide derivatives, indicating their potential as scaffolds for developing new drugs with varied therapeutic applications. The diverse biological properties of these compounds are attributed to their complex chemical structures and the ability to interact with multiple biological targets (Chohan & Shad, 2011).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2O3S.ClH/c1-8-5-10(3-4-11(8)12)18(16,17)14(2)7-9(15)6-13;/h3-5,9,15H,6-7,13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAIRUAGHCUXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(CN)O)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-amino-2-hydroxypropyl)-4-chloro-N,3-dimethylbenzene-1-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)

![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)

![4-(((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methyl)-3,5-dimethylisoxazole](/img/structure/B2988695.png)